Cas no 1805305-07-0 (2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine)

2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine
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- Inchi: 1S/C7H7F3N2/c8-5-1-4(7(9)10)3-12-6(5)2-11/h1,3,7H,2,11H2
- InChI Key: QUQCVKFTHZEQRQ-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)F)=CN=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: 0.5
- Topological Polar Surface Area: 38.9
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023029573-250mg |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine |
1805305-07-0 | 97% | 250mg |
$734.40 | 2022-04-01 | |
Alichem | A023029573-1g |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine |
1805305-07-0 | 97% | 1g |
$1,780.80 | 2022-04-01 | |
Alichem | A023029573-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine |
1805305-07-0 | 97% | 500mg |
$940.80 | 2022-04-01 |
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine Related Literature
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
Additional information on 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine
Introduction to 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine (CAS No. 1805305-07-0)
2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine (CAS No. 1805305-07-0) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl group and a fluorine atom, offers a wide range of potential applications in the development of novel therapeutic agents.
The molecular structure of 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine is composed of a pyridine ring with an aminomethyl group at the 2-position, a difluoromethyl group at the 5-position, and a fluorine atom at the 3-position. These substituents contribute to the compound's unique chemical properties, such as enhanced lipophilicity and metabolic stability, which are highly desirable in drug design.
Recent studies have highlighted the pharmacological properties of 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against various bacterial strains, making it a promising candidate for the development of new antibiotics. The difluoromethyl group has been found to enhance the compound's ability to disrupt bacterial cell walls, while the fluorine atom improves its overall stability and bioavailability.
In addition to its antibacterial properties, 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine has also shown potential in the treatment of neurological disorders. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound can effectively modulate neurotransmitter systems in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The aminomethyl group plays a crucial role in this activity by facilitating interactions with specific receptors in the central nervous system.
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine involves several well-established chemical reactions. One common approach involves the reaction of 3-fluoro-5-(difluoromethyl)pyridine with formaldehyde and ammonia to form the desired product. This method is known for its high yield and purity, making it suitable for large-scale production in pharmaceutical settings.
From a pharmaceutical development perspective, 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease pathways, while animal models have confirmed its efficacy and safety profile. These findings have paved the way for further clinical trials to evaluate its potential as a therapeutic agent.
The safety profile of 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine is another important aspect to consider. Preclinical toxicology studies have indicated that this compound exhibits low toxicity and good tolerability at therapeutic doses. However, as with any new chemical entity, ongoing monitoring and rigorous testing are essential to ensure its safety and efficacy in human subjects.
In conclusion, 2-(Aminomethyl)-5-(difluoromethyl)-3-fluoropyridine (CAS No. 1805305-07-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse pharmacological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a vital role in the discovery of novel therapeutic agents for various diseases.
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